molecular formula C22H22N2O6 B11511839 5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11511839
M. Wt: 410.4 g/mol
InChI Key: JBPCTPOQZMYGDS-UHFFFAOYSA-N
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Description

5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy-methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a benzyl-substituted amine with a hydroxy-methoxyphenyl-substituted aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and hydroxy-methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 5-benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the benzyl and pyrrole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and interactions.

    5-Benzyl-3-(3-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Lacks the hydroxy group, impacting its hydrogen bonding capabilities.

Uniqueness

The presence of both hydroxy and methoxy groups in 5-benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid provides a unique combination of functional groups that can engage in diverse chemical interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

5-benzyl-1-(2-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C22H22N2O6/c1-22(21(28)29)16-15(17(23-22)13-9-6-10-14(30-2)18(13)25)19(26)24(20(16)27)11-12-7-4-3-5-8-12/h3-10,15-17,23,25H,11H2,1-2H3,(H,28,29)

InChI Key

JBPCTPOQZMYGDS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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